molecular formula C32H24Cl2N4O7 B12404425 [(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B12404425
M. Wt: 647.5 g/mol
InChI Key: XTCBOJNEMVXZEK-YSWXOSACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound characterized by its unique molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the benzoyloxy groups through esterification reactions. The dichloropurinyl group is then incorporated via nucleophilic substitution reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into less oxidized forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The dichloropurinyl group is known to bind to nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The benzoyloxy groups may enhance the compound’s ability to penetrate cellular membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate can be compared with other similar compounds, such as:

    [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate: This compound shares a similar core structure but lacks the dichloropurinyl group, resulting in different reactivity and applications.

    [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate:

    [(2R,3S,5R)-3-(benzoyloxy)-5-(6-mercapto-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl benzoate: This compound contains a mercapto group, which imparts different biological activities and reactivity.

Properties

Molecular Formula

C32H24Cl2N4O7

Molecular Weight

647.5 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H24Cl2N4O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(33)36-31(34)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3/t22-,24?,30-,32+/m1/s1

InChI Key

XTCBOJNEMVXZEK-YSWXOSACSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C4N=C(N=C5Cl)Cl)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.